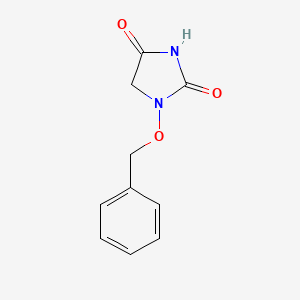
1-(benzyloxy)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(benzyloxy)imidazolidine-2,4-dione is a derivative of hydantoin, a heterocyclic organic compound. Hydantoins are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry and other scientific fields. The 1-benzyloxy- derivative introduces a benzyloxy group to the hydantoin structure, potentially altering its chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydantoins, including 1-benzyloxy-hydantoin, can be achieved through various methods. One common approach is the Bucherer-Bergs reaction, which involves the reaction of aldehydes or ketones with potassium cyanide and ammonium carbonate in aqueous ethanol . This method is efficient and widely used for preparing substituted hydantoins.
Another method involves the use of isocyanates and urea derivatives, which cyclize under basic conditions to form hydantoins . This approach avoids the use of hazardous reagents and provides good yields.
Industrial Production Methods
Industrial production of hydantoins often employs scalable and environmentally friendly methods. Mechanochemical synthesis, which involves the use of mechanical force to drive chemical reactions, has been explored for the preparation of hydantoins . This method offers advantages such as reduced solvent use and energy efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(benzyloxy)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the hydantoin ring.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
1-(benzyloxy)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Some hydantoin derivatives are used as anticonvulsants and muscle relaxants.
Mechanism of Action
The mechanism of action of hydantoin, 1-benzyloxy- involves its interaction with molecular targets and pathways. For example, hydantoin derivatives like phenytoin exert their effects by blocking voltage-dependent sodium channels, thereby limiting repetitive firing of action potentials . This mechanism is crucial for their anticonvulsant activity.
Comparison with Similar Compounds
1-(benzyloxy)imidazolidine-2,4-dione can be compared with other similar compounds such as:
Phenytoin: An anticonvulsant used to treat epilepsy.
Nitrofurantoin: An antibacterial drug.
Dantrolene: A muscle relaxant used to treat malignant hyperthermia.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
CAS No. |
30204-15-0 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.2 g/mol |
IUPAC Name |
1-phenylmethoxyimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O3/c13-9-6-12(10(14)11-9)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13,14) |
InChI Key |
JNXBMCGJPHLPRV-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC(=O)N1OCC2=CC=CC=C2 |
Canonical SMILES |
C1C(=O)NC(=O)N1OCC2=CC=CC=C2 |
Key on ui other cas no. |
30204-15-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















